Bienvenue dans la boutique en ligne BenchChem!

Baricitinib phosphate

JAK-STAT signaling Kinase selectivity Enzymatic assay

Baricitinib phosphate is a JAK1/JAK2-selective inhibitor (IC50 5.9/5.7 nM) with ~70-fold selectivity over JAK3. Unlike tofacitinib or upadacitinib, its distinct JAK selectivity profile drives unique safety signals (CV event ROR=1.63, malignancy ROR=2.17), making it essential for pharmacovigilance studies. Use at ≤50 nM to inhibit IL-6/IL-23 signaling in PBMCs for pathway validation. Multiple polymorphic forms (α, β, A, H, I, X) characterized by distinct XRPD peaks support formulation and QC method development.

Molecular Formula C16H20N7O6PS
Molecular Weight 469.4 g/mol
CAS No. 1187595-84-1
Cat. No. B560045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaricitinib phosphate
CAS1187595-84-1
Synonyms2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile; phosphoric acid
Molecular FormulaC16H20N7O6PS
Molecular Weight469.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O
InChIInChI=1S/C16H17N7O2S.H3O4P/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14;1-5(2,3)4/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20);(H3,1,2,3,4)
InChIKeyFBPOWTFFUBBKBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baricitinib Phosphate (CAS 1187595-84-1) Procurement Guide: Compound Profile and Baseline Characteristics


Baricitinib phosphate (INCB028050, LY3009104) is a phosphate salt of baricitinib, an orally bioavailable small-molecule inhibitor of Janus kinase (JAK) 1 and JAK2. In cell-free enzymatic assays, it inhibits JAK1 and JAK2 with IC50 values of 5.9 nM and 5.7 nM, respectively, and demonstrates approximately 70-fold selectivity over JAK3 and 10-fold selectivity over Tyk2, with no significant inhibition of c-Met or Chk2 [1]. The compound is the active pharmaceutical ingredient in the FDA-approved drug product OLUMIANT®, indicated for moderately to severely active rheumatoid arthritis in adults with inadequate response to TNF blockers, among other indications [2].

Baricitinib Phosphate Procurement: Why In-Class Substitution Cannot Be Justified Without Direct Evidence


Baricitinib phosphate cannot be simply substituted with other JAK inhibitors (e.g., tofacitinib, upadacitinib, filgotinib) based solely on class membership. Distinct JAK selectivity profiles translate to divergent pharmacologic and clinical outcomes. For instance, baricitinib is JAK1/JAK2-selective, whereas tofacitinib is JAK1/JAK3-selective and upadacitinib is JAK1-selective [1]. These differences in enzyme inhibition patterns lead to varied modulation of downstream cytokine pathways and are associated with distinct safety signals in real-world pharmacovigilance data, including differing risks for cardiovascular events, malignancies, and infections [2]. Therefore, procurement decisions must be guided by compound-specific evidence.

Baricitinib Phosphate 1187595-84-1: Quantitative Differentiation Evidence Against Clinical Comparators


JAK1/JAK2 Selectivity Profile: Enzymatic Potency and Kinase Panel Distinction from Tofacitinib and Upadacitinib

Baricitinib phosphate demonstrates a unique JAK1/JAK2-selective inhibition profile distinct from other approved JAK inhibitors. In cell-free enzymatic assays, baricitinib inhibits JAK1 and JAK2 with IC50 values of 5.9 nM and 5.7 nM, respectively [1]. This contrasts with tofacitinib, which is characterized as JAK1/JAK3-selective, and upadacitinib, which is JAK1-selective [2]. The differentiation in selectivity is further underscored by baricitinib's ~70-fold selectivity over JAK3 and ~10-fold selectivity over Tyk2, a profile that leads to distinct downstream pharmacodynamic effects on cytokine signaling pathways compared to its analogs [2].

JAK-STAT signaling Kinase selectivity Enzymatic assay

Clinical Efficacy in Refractory Rheumatoid Arthritis: ACR20 Response Rate vs. Placebo and Adalimumab

In a pivotal Phase III trial (RA-BEACON) involving patients with highly refractory rheumatoid arthritis (inadequate response to TNF inhibitors), baricitinib 4 mg daily produced a significantly higher ACR20 response rate compared to placebo (55% vs. 27%, P<0.001) at 12 weeks [1]. In a separate Phase III study (RA-BEAM) comparing baricitinib to adalimumab, baricitinib 4 mg showed superiority over adalimumab on multiple clinical endpoints at 12 weeks, including ACR20 response rate (70% vs. 61%, P<0.05) and improvement in DAS28-CRP [2].

Rheumatoid arthritis Clinical trial ACR20 response

Inhibition of Radiographic Joint Damage Progression: 5-Year Data vs. Methotrexate and Adalimumab

Long-term data from the RA-BEYOND extension study demonstrate that baricitinib maintains significantly lower rates of radiographic progression of structural joint damage compared to initial conventional synthetic DMARDs or placebo over 5 years. Among DMARD-naïve patients, 59.6% of those on initial baricitinib 4 mg monotherapy had no radiographic progression (ΔmTSS ≤ 0) at Year 5, compared to only 40.7% of those on initial methotrexate [1]. In a direct 52-week comparison, baricitinib 4 mg was superior to adalimumab in inhibiting radiographic progression: the mean change from baseline in mTSS was significantly lower for baricitinib (0.41 vs. 0.90, P<0.05) [2].

Rheumatoid arthritis Radiographic progression Structural damage

Comparative Efficacy in ACR50 Response: Network Meta-Analysis Ranking in bDMARD-IR Patients

A Bayesian network meta-analysis of randomized controlled trials in rheumatoid arthritis patients with inadequate response to biologic DMARDs (bDMARDs) assessed the relative efficacy of four JAK inhibitors. Based on the surface under the cumulative ranking curve (SUCRA), baricitinib 4 mg had the highest probability of achieving the ACR50 response rate, ranking above filgotinib 200 mg, tofacitinib 5 mg, and upadacitinib 15 mg [1]. In an adjusted indirect comparison, no statistically significant differences were found between baricitinib and upadacitinib, leading to the conclusion that they are equivalent therapeutic alternatives (ETA) in this specific patient population, although baricitinib was associated with a probably clinically relevant difference in DAS28-CRP [2].

Rheumatoid arthritis Network meta-analysis bDMARD inadequate response

Safety Profile Differentiation: Cardiovascular and Malignancy Risk Signals in FAERS Database

A disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database from 2012 to 2022 revealed distinct safety signals among three JAK inhibitors. Baricitinib was associated with the highest risk signal for cardiovascular events (ROR=1.63, 95% CI 1.50-1.78) and a significantly elevated risk for malignancies (ROR=2.17, 95% CI 1.83-2.58) compared to tofacitinib and upadacitinib [1]. In contrast, tofacitinib showed a significantly reduced cancer risk signal (ROR=0.44, 95% CI 0.41-0.47) and upadacitinib had the highest risk for respiratory events (ROR=2.04, 95% CI 1.88-2.21) [1]. A separate integrated analysis of clinical trials confirmed an increased incidence of herpes zoster infection with baricitinib 4 mg vs. placebo (IR/100 PY: 4.3 vs. 1.0, p≤0.01) [2].

Pharmacovigilance FAERS Safety signals

Pharmacokinetic Advantages: Oral Bioavailability and Half-Life Supporting Once-Daily Dosing

Baricitinib exhibits favorable pharmacokinetic properties that support once-daily oral dosing. Its absolute oral bioavailability is high, at approximately 79-82%, and its elimination half-life is approximately 12.5 hours in patients with rheumatoid arthritis [1][2]. This half-life is comparable to upadacitinib (~9-14 hours) and longer than tofacitinib (~3 hours) which requires twice-daily dosing [3]. The compound is primarily excreted unchanged in urine (69-75%) and feces (15-20%), with minimal metabolism via CYP3A4 (<10%) [2].

Pharmacokinetics Bioavailability Half-life

Baricitinib Phosphate 1187595-84-1: Optimal Application Scenarios Based on Differentiating Evidence


Validation of JAK1/JAK2-Dependent Signaling Pathways in Cellular Assays

Given its well-characterized potency for JAK1 (IC50 5.9 nM) and JAK2 (IC50 5.7 nM) with defined selectivity over JAK3 and Tyk2 [1], baricitinib phosphate is ideal for use as a reference inhibitor in cell-based assays to validate JAK1/JAK2-dependent signaling. Researchers can utilize this compound at concentrations up to 50 nM to inhibit intracellular signaling of pro-inflammatory cytokines like IL-6 and IL-23 in PBMCs [2], providing a reliable tool for pathway interrogation.

Long-Term Disease-Modifying Studies in Rheumatoid Arthritis Models

Baricitinib phosphate is uniquely positioned for long-term in vivo studies of structural joint protection in rheumatoid arthritis models. Clinical evidence shows that baricitinib 4 mg maintains significantly lower radiographic progression (ΔmTSS) compared to methotrexate over 5 years [1], making it a relevant compound for preclinical research focused on disease modification and prevention of irreversible joint damage. Its once-daily dosing in humans due to a 12.5-hour half-life [2] also informs appropriate dosing regimens in animal models.

Comparative Safety and Pharmacovigilance Research

Due to its distinct safety signal profile, including a higher risk for cardiovascular events (ROR=1.63) and malignancies (ROR=2.17) compared to other JAK inhibitors in real-world data [1], baricitinib phosphate is a crucial comparator for pharmacovigilance studies and in vitro toxicology assessments. Researchers investigating JAK inhibitor class effects must include baricitinib to account for these specific risks, as simple class-based assumptions may lead to inaccurate conclusions. Its increased incidence of herpes zoster (IR 4.3/100 PY vs. placebo 1.0/100 PY) [2] also provides a specific endpoint for infection-related research.

Development of Analytical Methods and Reference Standards for Quality Control

Baricitinib phosphate serves as a critical reference standard for analytical method development and quality control in pharmaceutical research. Multiple crystal forms of baricitinib phosphate (e.g., Form α, Form β, Form A, H, I, X) have been characterized with distinct XRPD peak patterns [1]. For instance, crystalline Form α can be identified by characteristic peaks at 2θ values of 12.45°, 14.65°, and 15.47° (± 0.2°) [1]. These polymorphic forms exhibit different solubility and stability properties, which are crucial parameters for formulation development and manufacturing process control [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Baricitinib phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.